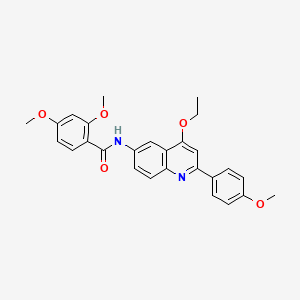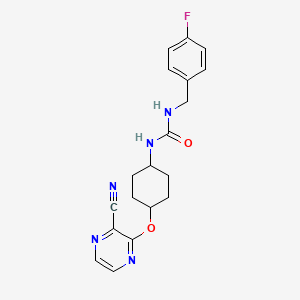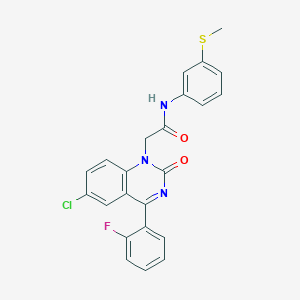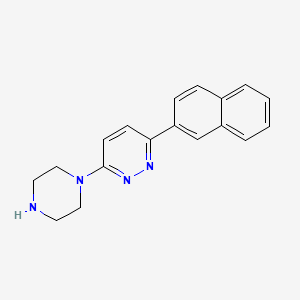
4-(Pyrazin-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrazin-2-ylmethyl)morpholine is a novel compound that has been disclosed in patents . It is a derivative of morpholine and is used in therapy, particularly in the treatment or prevention of conditions having an association with NR2B negative allosteric modulating properties .
Molecular Structure Analysis
The molecular structure of this compound is described in patents . It belongs to the class of heterocyclic compounds containing both one or more hetero rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom .Scientific Research Applications
Chemical and Pharmacological Interests
4-(Pyrazin-2-ylmethyl)morpholine is part of the morpholine derivatives, which have been extensively studied for their chemical and pharmacological potential. Morpholine and its derivatives, including compounds with pyrazine and morpholine components, are recognized for their broad spectrum of pharmacological profiles. These compounds have been investigated for various biological activities, leading to their development for diverse pharmacological applications. The exploration of morpholine derivatives has been motivated by their significant presence in compounds designed for enhanced biological activities, showcasing the chemical versatility and pharmacological importance of this moiety (Asif & Imran, 2019).
Antiparasitic Activities
Research into 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives has demonstrated their efficacy against parasitic infections, including Trypanosoma strains and Leishmania donovani. These studies highlight the potential of morpholine derivatives in developing treatments for parasitic diseases, further underscoring the therapeutic applications of these compounds in addressing global health challenges (Kuettel et al., 2007).
Cancer Research
In the realm of cancer research, novel morpholine derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds have shown promising results against various cancer cell lines, indicating the potential of morpholine-based molecules in cancer therapy. The development of these derivatives contributes to the expanding repertoire of anticancer agents, showcasing the significance of morpholine in medicinal chemistry and oncological research (Kumar et al., 2021).
Neuroprotective Effects
Morpholine derivatives have also been investigated for their neuroprotective effects. These studies have revealed the potential of morpholine-based compounds in protecting neuronal cells from oxidative stress and other neurodegenerative conditions. The exploration of these derivatives underscores the importance of morpholine in developing therapeutic agents for neurodegenerative diseases (Sameem et al., 2017).
Synthesis and Material Science
Beyond pharmacological applications, morpholine derivatives, including those with pyrazinylmethyl groups, have been explored in material science for their unique properties. These compounds have been utilized in the synthesis of novel materials, demonstrating the versatility of morpholine derivatives in various scientific disciplines (Bandaru et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-(pyrazin-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJHSTZIZURSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)
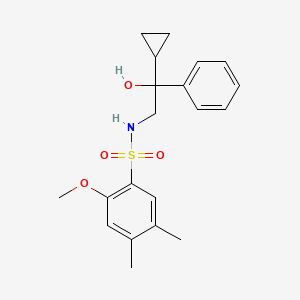
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
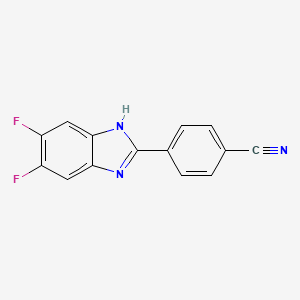
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)
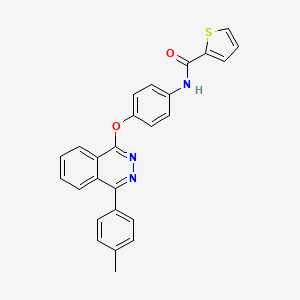
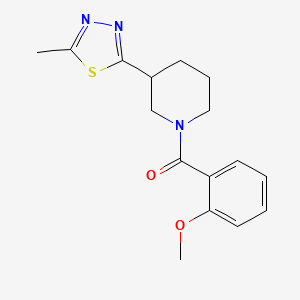
![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
